Dapiprazole is classified as a small molecule and specifically as an alpha-1 adrenergic antagonist. It is marketed under the trade name Rev-Eyes and is primarily used in topical ophthalmic formulations. The compound is recognized for its ability to induce miosis by blocking alpha-adrenergic receptors located in the smooth muscle of the iris .
The synthesis of dapiprazole involves several steps that typically include the formation of the triazole ring and subsequent modifications to introduce the piperazine moiety. While specific synthetic routes may vary, one common method involves:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
Dapiprazole has a molecular formula of and a molar mass of approximately 325.46 g/mol . Its structure features a triazolo-pyridine core with a piperazine side chain. The compound's stereochemistry is significant for its biological activity, with specific configurations influencing receptor binding efficacy.
Key structural characteristics include:
The three-dimensional conformation can be analyzed using computational modeling techniques to predict binding affinities and interactions with target receptors .
Dapiprazole undergoes various chemical reactions relevant to its pharmacological activity:
The stability of dapiprazole in solution can be affected by pH and temperature, which are crucial parameters in formulation development .
Dapiprazole's primary mechanism involves blocking alpha-1 adrenergic receptors located on the dilator muscle of the iris. This blockade leads to:
This selective action allows for effective reversal of mydriasis without adverse effects on other ocular functions.
Dapiprazole exhibits several notable physical and chemical properties:
These properties are essential for its formulation as an ophthalmic solution.
The primary application of dapiprazole is in ophthalmology:
Additionally, ongoing research explores potential uses in other areas such as glaucoma management and surgical applications where pupil constriction is beneficial .
Dapiprazole emerged from targeted research into phenylpiperazine derivatives in the late 20th century. Its core structure—3-{2-[4-(2-methylphenyl)piperazin-1-yl]ethyl}-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine—was engineered for selective α1-adrenergic receptor blockade [1] [5]. Early pharmacological screening confirmed potent inhibition of iris dilator muscle contraction, positioning it as a candidate for reversing drug-induced mydriasis. Otsuka Pharmaceutical’s parallel work on dopamine autoreceptor agonists (e.g., OPC-4392) provided critical insights into receptor-specific drug design, though Dapiprazole’s mechanism centered purely on adrenergic antagonism [5]. Table 1 details key molecular characteristics:
Table 1: Structural and Pharmacological Profile of Dapiprazole
Property | Specification |
---|---|
Chemical Formula | C₁₉H₂₇N₅ (base); C₁₉H₂₈ClN₅ (HCl salt) |
Molecular Weight | 325.46 g/mol (base); 361.92 g/mol (HCl salt) |
IUPAC Name | 1-(2-methylphenyl)-4-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperazine |
Primary Mechanism | Competitive α1-adrenoceptor antagonist |
CAS Registry (Base) | 72822-12-9 |
CAS Registry (Hydrochloride) | 72822-13-0 |
Topical administration (0.5% ophthalmic solution) ensured negligible systemic absorption, aligning with its localized therapeutic intent [2] [8].
Initially approved exclusively for reversing phenylephrine- or tropicamide-induced mydriasis, Dapiprazole (branded as Rev-Eyes) constricted pupils by blocking α1-receptors on the iris dilator muscle [1] [7]. Its miotic effect was clinically validated to accelerate pupil recovery by 60–90 minutes compared to spontaneous reversal [2]. However, variable efficacy in dark-pigmented irises and slow onset (45–60 minutes) limited adoption [7].
Investigational uses emerged in the 1990s:
Table 2 summarizes key off-label applications:Table 2: Investigational Uses of Dapiprazole
Condition | Proposed Mechanism | Clinical Evidence |
---|---|---|
Pigmentary Glaucoma | Reduced iris concavity and pigment shedding | Improved outflow facility in small trials |
Plateau Iris Management | Peripheral iris thinning | Adjunct to iridotomy; limited efficacy |
Post-LASIK Photophobia | Functional optical zone enlargement | Inferior to brimonidine in comparative studies |
Dapiprazole’s regulatory journey reflects shifting commercial and clinical landscapes:
Table 3: Regulatory Timeline
Year | Event | Significance |
---|---|---|
1990 | FDA approval (NDA 19-849) | First approval for iatrogenic mydriasis reversal |
1998 | Market withdrawal by Bausch & Lomb | Attributed to slow efficacy and commercial viability |
2013 | FDA determination for ANDA eligibility | Cleared path for generic development |
2019 | Dapiprazole HCl kit approval (Baradaina, LLC) | Relaunch as 25 mg/5 mL powder for reconstitution |
Patent expirations and the 2013 FDA decision catalyzed renewed interest in generic formulations. By 2019, Baradaina, LLC secured approval for a powder-based reconstitution kit, though distribution remains limited [3] [6].
Table 4: Alternative Nomenclature for Dapiprazole
Identifier Type | Name(s) |
---|---|
Generic Name | Dapiprazole |
Brand Name | Rev-Eyes (discontinued) |
Chemical Synonyms | AF-2139; 5,6,7,8-Tetrahydro-3-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-s-triazolo(4,3-a)pyridine |
IUPAC Name | 1-(2-methylphenyl)-4-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperazine |
CAS Registry (Base) | 72822-12-9 |
CAS Registry (Hydrochloride) | 72822-13-0 |
UNII Code (Base) | 5RNZ8GJO7K |
UNII Code (Hydrochloride) | DS9UJN1I0X |
Dapiprazole exemplifies how pharmacologically sound agents face translational challenges. Its trajectory underscores tensions between niche therapeutic utility, commercial sustainability, and regulatory frameworks governing specialty pharmaceuticals.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7